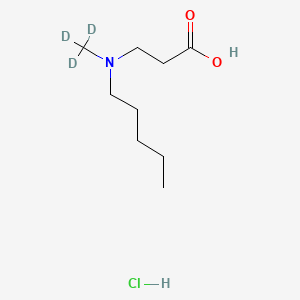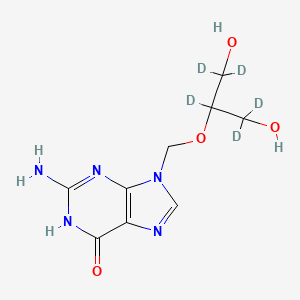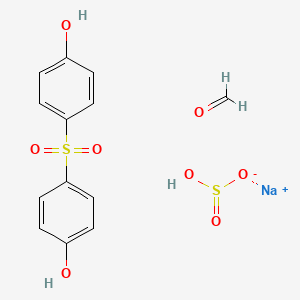
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a labeled intermediate compound primarily used in the preparation of biphosphonate drugs. These drugs are commonly used in the prevention and treatment of osteoporosis . The compound has the molecular formula C9H17ClD3NO2 and a molecular weight of 212.73 .
Méthodes De Préparation
The synthesis of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield the final product . The process is characterized by the use of easily available and inexpensive starting materials, high yield, simple operation, and high product purity, making it suitable for large-scale industrial production .
Analyse Des Réactions Chimiques
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions:
Michael Addition: As mentioned in the preparation methods, the initial step involves a Michael addition reaction.
Applications De Recherche Scientifique
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a labeled intermediate in the synthesis of biphosphonate drugs, which are used to prevent and treat osteoporosis . The compound’s labeled form allows researchers to track and study the metabolic pathways and mechanisms of action of these drugs in biological systems .
Mécanisme D'action
The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is primarily related to its role as an intermediate in the synthesis of biphosphonate drugs. These drugs work by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures . The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function .
Comparaison Avec Des Composés Similaires
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its labeled form, which allows for detailed tracking and study in research applications. Similar compounds include:
3-(N-Methyl-N-pentyl-amino)propionic Acid Hydrochloride: The non-labeled version of the compound, used in similar applications but without the tracking capabilities.
Ibandronate Monosodium: Another biphosphonate drug used in the treatment of osteoporosis.
Propriétés
IUPAC Name |
3-[pentyl(trideuteriomethyl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXRULMHQZBEX-MUTAZJQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724512 |
Source


|
| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-11-7 |
Source


|
| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
